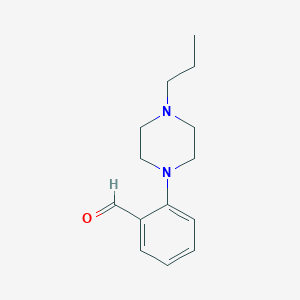
2-(4-Propylpiperazin-1-yl)benzaldehyde
Descripción general
Descripción
“2-(4-Propylpiperazin-1-yl)benzaldehyde” is a chemical compound with the molecular formula C14H20N2O and a molecular weight of 232.33 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C14H20N2O/c1-2-7-15-8-10-16(11-9-15)14-6-4-3-5-13(14)12-17/h3-6,12H,2,7-11H2,1H3 . This indicates the presence of a propyl group, a piperazine ring, and a benzaldehyde group in the molecule.Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a molecular weight of 232.33 .Aplicaciones Científicas De Investigación
Reductive Amination and Synthesis Applications :
- Benzylpiperazines can be prepared directly from corresponding benzaldehydes and piperazines using continuous-flow hydrogenation, a method that is environmentally friendly and scalable for large-scale synthesis. This process is particularly applicable to compounds similar to 2-(4-Propylpiperazin-1-yl)benzaldehyde (Liu, Fitzgerald, & Mani, 2012).
Catalysis in Organic Reactions :
- In the presence of the microporous metal-organic framework Mn3[(Mn4Cl)3BTT8(CH3OH)10]2, certain aldehydes including benzaldehyde, undergo rapid conversion to cyanosilylated products. This process is catalyzed by coordinatively unsaturated Mn2+ ions (Horike, Dincǎ, Tamaki, & Long, 2008).
- Silica-bonded N-propylpiperazine sodium n-propionate has been used as an efficient solid base catalyst for the preparation of various 4H-pyran derivatives, highlighting the catalytic versatility of compounds related to this compound (Niknam, Borazjani, Rashidian, & Jamali, 2013).
Photocatalysis and Environmental Applications :
- Modified graphitic carbon nitride, a metal-free photocatalyst, has been used for the selective synthesis of benzaldehyde from benzyl alcohol. This approach emphasizes the potential environmental benefits of using such catalysts for organic transformations (Lima, Silva, Silva, & Faria, 2017).
Biotechnological Production of Benzaldehyde :
- Pichia pastoris, a methylotrophic yeast, can be used for the bioproduction of benzaldehyde, a valuable compound in the flavor industry. This research underlines the potential of biotechnological methods in producing benzaldehyde, possibly applicable to similar compounds (Craig & Daugulis, 2013).
Synthesis of Pharmaceutical and Organic Compounds :
- Novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one compounds have been synthesized and found to exhibit significant antimicrobial activity, indicating the pharmaceutical applications of compounds related to this compound (Mandala et al., 2013).
Safety and Hazards
Propiedades
IUPAC Name |
2-(4-propylpiperazin-1-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-2-7-15-8-10-16(11-9-15)14-6-4-3-5-13(14)12-17/h3-6,12H,2,7-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTMZGPLOXUNGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C2=CC=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



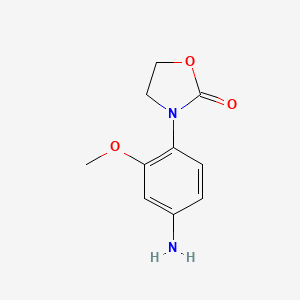
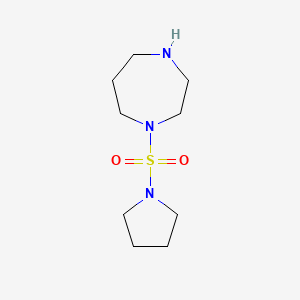
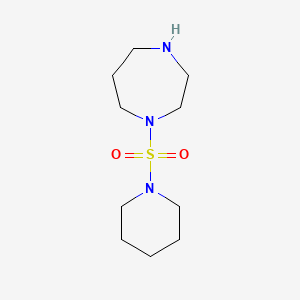
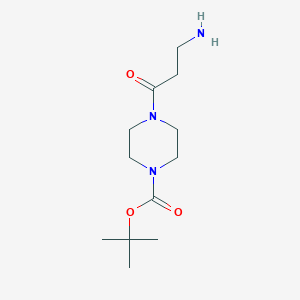



![2-[(3-Cyanophenyl)methanesulfonyl]benzoic acid](/img/structure/B1518858.png)
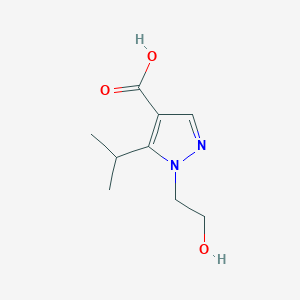


![2-[(3-ethynylphenyl)amino]-N-methylacetamide](/img/structure/B1518865.png)

